molecular formula C23H26N4O5S2 B2694556 N-(5-((2-((3,4-dimethoxyphenethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-ethoxybenzamide CAS No. 887209-19-0

N-(5-((2-((3,4-dimethoxyphenethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-ethoxybenzamide

Cat. No. B2694556
CAS RN: 887209-19-0
M. Wt: 502.6
InChI Key: MOVVWZIHLUINMM-UHFFFAOYSA-N
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Description

N-(5-((2-((3,4-dimethoxyphenethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-ethoxybenzamide is a useful research compound. Its molecular formula is C23H26N4O5S2 and its molecular weight is 502.6. The purity is usually 95%.
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Scientific Research Applications

Antiviral Activity

Imidazo[4,5-b]pyridine derivatives, including the compound , have demonstrated antiviral properties . Researchers have explored their potential as inhibitors against various viruses, such as herpes simplex virus (HSV), human immunodeficiency virus (HIV), and influenza. These compounds interfere with viral replication and may serve as promising candidates for antiviral drug development.

Angiotensin II Receptor Antagonists

Certain imidazo[4,5-b]pyridines act as antagonists of angiotensin II receptors, affecting blood pressure regulation. These compounds hold promise for managing hypertension and related cardiovascular conditions.

Mechanism of Action

Action Environment

Environmental factors play a significant role. pH, temperature, and the presence of other molecules impact the compound’s stability and efficacy. For instance, acidic conditions might hydrolyze the amide bond, affecting its activity.

Remember, this exploration is speculative due to the lack of specific data. If you have access to more detailed information, please share it, and we can refine our understanding! 🧪🔬🌱 .

properties

IUPAC Name

N-[5-[2-[2-(3,4-dimethoxyphenyl)ethylamino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-ethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O5S2/c1-4-32-17-8-6-16(7-9-17)21(29)25-22-26-27-23(34-22)33-14-20(28)24-12-11-15-5-10-18(30-2)19(13-15)31-3/h5-10,13H,4,11-12,14H2,1-3H3,(H,24,28)(H,25,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOVVWZIHLUINMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)SCC(=O)NCCC3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

502.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-((2-((3,4-dimethoxyphenethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-ethoxybenzamide

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